An In-depth Technical Guide to 3-[4-(Bromomethyl)phenoxy]pyridine Hydrobromide: A Novel Research Intermediate
An In-depth Technical Guide to 3-[4-(Bromomethyl)phenoxy]pyridine Hydrobromide: A Novel Research Intermediate
Disclaimer: The compound 3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide (CAS 2648957-53-1) is a novel chemical entity with limited information in publicly accessible scientific literature and commercial databases as of the date of this publication. This guide has been developed by leveraging established principles of organic chemistry, structure-activity relationships of analogous compounds, and predictive modeling to provide a comprehensive technical resource for researchers and drug development professionals. The experimental protocols and potential applications described herein are based on scientific precedent and should be considered as a starting point for further investigation.
Introduction: Unveiling a Versatile Chemical Scaffold
In the landscape of modern drug discovery and materials science, the development of novel chemical building blocks is paramount to the exploration of new biological and material properties. 3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide represents a unique molecular architecture, combining a pyridine core, a phenoxy linker, and a reactive bromomethyl group. This trifunctional arrangement offers a versatile platform for the synthesis of a diverse array of more complex molecules. The pyridine moiety is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and its favorable pharmacokinetic properties. The phenoxy linker provides a semi-rigid scaffold, while the bromomethyl group serves as a key functional handle for introducing various substituents through nucleophilic substitution reactions. This guide will provide a comprehensive overview of the predicted properties, a plausible synthetic route, analytical characterization techniques, and potential applications of this promising research intermediate.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₁₂H₁₁Br₂NO | Based on the chemical structure. |
| Molecular Weight | 344.03 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white or pale yellow crystalline solid | Similar to other pyridine hydrobromide salts like 4-(Bromomethyl)pyridine hydrobromide.[1][2] |
| Melting Point | Predicted to be in the range of 180-200 °C | Based on the melting points of analogous compounds such as 4-(Bromomethyl)pyridine hydrobromide (189-192 °C).[1] The additional phenoxy group may influence the crystal lattice and thus the melting point. |
| Solubility | Soluble in polar protic solvents such as water, ethanol, and methanol. Sparingly soluble in polar aprotic solvents like DMSO and DMF. Insoluble in nonpolar solvents like hexanes and diethyl ether. | The hydrobromide salt form significantly increases its polarity and solubility in protic solvents. |
| Stability | The compound is expected to be stable under standard laboratory conditions (cool, dry, and dark). However, the bromomethyl group is susceptible to hydrolysis and nucleophilic attack. The pyridine ring may be sensitive to strong oxidizing agents. | It is advisable to store the compound under an inert atmosphere to prevent degradation.[3] |
Proposed Synthesis and Purification: A Step-by-Step Protocol
The synthesis of 3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide can be envisioned through a multi-step process, starting from commercially available precursors. The following protocol outlines a plausible and logical synthetic pathway.
Synthetic Scheme
Caption: Proposed multi-step synthesis of 3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide.
Experimental Protocol
Step 1: Synthesis of 4-(3-Pyridinoxy)benzaldehyde (Williamson Ether Synthesis)
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To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add 4-fluorobenzaldehyde (1.1 eq) to the reaction mixture.
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Heat the reaction to 100-120 °C and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of [4-(3-Pyridinoxy)phenyl]methanol (Reduction)
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Dissolve 4-(3-pyridinoxy)benzaldehyde (1.0 eq) in methanol.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
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Stir the reaction at room temperature and monitor by TLC.
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Once the reaction is complete, quench with water and concentrate the methanol under reduced pressure.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol.
Step 3: Synthesis of 3-(4-(Bromomethyl)phenoxy)pyridine (Bromination)
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Dissolve [4-(3-pyridinoxy)phenyl]methanol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM).
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Cool the solution to 0 °C.
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Slowly add phosphorus tribromide (PBr₃, 0.5 eq) or a solution of hydrobromic acid (HBr) in acetic acid.
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Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
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Carefully quench the reaction with a saturated solution of sodium bicarbonate.
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Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Step 4: Synthesis of 3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide (Salt Formation)
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Dissolve the crude 3-(4-(bromomethyl)phenoxy)pyridine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
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Add a solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) dropwise with stirring.
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The hydrobromide salt should precipitate out of the solution.
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Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or methanol/ether, to obtain a crystalline solid of high purity.
Analytical Characterization: Confirming Identity and Purity
A suite of analytical techniques is essential to confirm the structure and assess the purity of the synthesized 3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide.
| Analytical Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, a characteristic singlet for the bromomethyl (-CH₂Br) protons (likely around 4.5-4.7 ppm), and potentially a broad signal for the pyridinium proton (N-H). The integration of these signals should correspond to the number of protons in the molecule. |
| ¹³C NMR | The carbon NMR spectrum will display signals for all 12 unique carbon atoms in the molecule. The carbon of the bromomethyl group is expected to appear in the aliphatic region (around 30-35 ppm), while the aromatic carbons will be in the downfield region (110-160 ppm). |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ (C₁₂H₁₁BrNO) at m/z approximately 264/266, with a characteristic isotopic pattern for one bromine atom. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC can be used to determine the purity of the compound. A single major peak would indicate a high degree of purity. |
| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic absorption bands for C-H stretching of the aromatic rings, C-O-C stretching of the ether linkage, and C-Br stretching. |
Potential Applications in Research and Development
The unique structural features of 3-[4-(Bromomethyl)phenoxy]pyridine hydrobromide make it a valuable building block in several areas of chemical and pharmaceutical research.
Medicinal Chemistry: A Scaffold for Drug Discovery
The pyridine and phenoxy moieties are prevalent in a wide range of biologically active compounds. The reactive bromomethyl group allows for the facile introduction of various functionalities, making this compound an attractive starting material for the synthesis of compound libraries for high-throughput screening.
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Kinase Inhibitors: The pyridine-phenoxy scaffold can be found in inhibitors of various kinases, which are important targets in oncology and inflammatory diseases. The bromomethyl group can be used to attach different pharmacophores to explore the binding pocket of the target kinase.
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GPCR Ligands: G-protein coupled receptors (GPCRs) are a major class of drug targets. This scaffold can be elaborated to synthesize novel ligands for various GPCRs.
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Epigenetic Modulators: The bromomethyl group can be used to introduce functionalities that interact with bromodomains, which are readers of epigenetic marks and are implicated in cancer and inflammation.[4]
